- Photoredox Imino Functionalizations of Olefins, Angewandte Chemie, 2017, 56(43), 13361-13365

Cas no 95091-90-0 (N-methoxy-N-methylpent-4-enamide)

95091-90-0 structure

اسم المنتج:N-methoxy-N-methylpent-4-enamide

كاس عدد:95091-90-0

وسط:C7H13NO2

ميغاواط:143.183622121811

CID:1985712

N-methoxy-N-methylpent-4-enamide الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- 4-Pentenamide, N-methoxy-N-methyl-

- N-Methoxy-N-methylpent-4-enamide

- N-Methoxy-N-methyl-4-pentenamide (ACI)

- N-methoxy-N-methylpent-4-enamide

-

- نواة داخلي: 1S/C7H13NO2/c1-4-5-6-7(9)8(2)10-3/h4H,1,5-6H2,2-3H3

- مفتاح Inchi: UFBLFACMCVLAON-UHFFFAOYSA-N

- ابتسامات: O=C(CCC=C)N(C)OC

حساب السمة

- نوعية دقيقة: 143.09500

- الرابطة الهيدروجينية المانحين العد: 0

- عدد مستقبلات الهيدروجين بوند: 1

- عدد الذرات الثقيلة: 10

- تدوير ملزمة العد: 5

الخصائص التجريبية

- بسا: 29.54000

- لوغب: 0.97240

N-methoxy-N-methylpent-4-enamide الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1903-0087-5g |

N-methoxy-N-methylpent-4-enamide |

95091-90-0 | 95%+ | 5g |

$624.0 | 2023-09-07 | |

| Life Chemicals | F1903-0087-0.5g |

N-methoxy-N-methylpent-4-enamide |

95091-90-0 | 95%+ | 0.5g |

$197.0 | 2023-09-07 | |

| Life Chemicals | F1903-0087-1g |

N-methoxy-N-methylpent-4-enamide |

95091-90-0 | 95%+ | 1g |

$208.0 | 2023-09-07 | |

| Life Chemicals | F1903-0087-10g |

N-methoxy-N-methylpent-4-enamide |

95091-90-0 | 95%+ | 10g |

$874.0 | 2023-09-07 | |

| Life Chemicals | F1903-0087-2.5g |

N-methoxy-N-methylpent-4-enamide |

95091-90-0 | 95%+ | 2.5g |

$416.0 | 2023-09-07 | |

| TRC | N302746-100mg |

N-Methoxy-N-methylpent-4-enamide |

95091-90-0 | 100mg |

$ 50.00 | 2022-06-03 | ||

| Life Chemicals | F1903-0087-0.25g |

N-methoxy-N-methylpent-4-enamide |

95091-90-0 | 95%+ | 0.25g |

$187.0 | 2023-09-07 | |

| TRC | N302746-1g |

N-Methoxy-N-methylpent-4-enamide |

95091-90-0 | 1g |

$ 295.00 | 2022-06-03 | ||

| TRC | N302746-500mg |

N-Methoxy-N-methylpent-4-enamide |

95091-90-0 | 500mg |

$ 210.00 | 2022-06-03 |

N-methoxy-N-methylpent-4-enamide طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 30 min, 0 °C

1.2 overnight, 0 °C → rt

1.2 overnight, 0 °C → rt

المراجع

طريقة الإنتاج 2

رد فعل الشرط

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt

المراجع

- A new radical-ionic allylation sequence, Synlett, 2005, (2), 334-336

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: Triethylamine , Isobutyl chloroformate Solvents: Dichloromethane ; 30 min, 0 °C; 10 min, 0 °C

1.2 Reagents: Triethylamine ; overnight, rt

1.2 Reagents: Triethylamine ; overnight, rt

المراجع

- Preparation of spiroepoxide tetrahydrobenzotriazoles and -imidazoles useful as MetAP-II inhibitors, European Patent Organization, , ,

طريقة الإنتاج 4

رد فعل الشرط

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 1.5 h, rt

المراجع

- Two-directional synthesis as a tool for diversity-oriented synthesis: synthesis of alkaloid scaffolds, Beilstein Journal of Organic Chemistry, 2012, 8, 850-860

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Triethylamine , Isobutyl chloroformate Solvents: Dichloromethane ; 0 °C; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

المراجع

- A practical synthesis of (S)-cyclopent-2-enol, Synlett, 2009, (17), 2801-2802

طريقة الإنتاج 6

رد فعل الشرط

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 4 h, 0 °C → rt

المراجع

- Palladium-Catalyzed Asymmetric Allylic Alkylation of 2-Acylimidazoles as Ester Enolate Equivalents, Journal of the American Chemical Society, 2010, 132(26), 8915-8917

طريقة الإنتاج 7

رد فعل الشرط

1.1 Reagents: Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 24 h, rt

المراجع

- Native Amides as Enabling Vehicles for Forging sp3-sp3 Architectures via Interrupted Deaminative Ni-Catalyzed Chain-Walking, Journal of the American Chemical Society, 2023, 145(7), 3869-3874

طريقة الإنتاج 8

رد فعل الشرط

1.1 Reagents: Thionyl chloride ; 5 h, 60 °C; 60 °C → 0 °C

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

المراجع

- 6,7-Benzotropolone Syntheses Based on Ring-Closing Metatheses and Four-Electron Oxidations, European Journal of Organic Chemistry, 2020, 2020(19), 2929-2955

طريقة الإنتاج 9

رد فعل الشرط

1.1 Reagents: Thionyl chloride ; 5 h, 60 °C

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

المراجع

- Synthesis of Polysubstituted γ-Butenolides via a Radical Pathway: Cyclization of α-Bromo Aluminium Acetals and Comparison with the Cyclization of α-Bomoesters at High Temperature, Chemistry - A European Journal, 2015, 21(32), 11378-11386

طريقة الإنتاج 10

رد فعل الشرط

1.1 Reagents: Pyridine Solvents: Dichloromethane ; rt → 0 °C

1.2 0 °C → rt; 4 h, rt

1.2 0 °C → rt; 4 h, rt

المراجع

- Photoinduced Olefin Diamination with Alkylamines, Angewandte Chemie, 2020, 59(35), 15021-15028

طريقة الإنتاج 11

رد فعل الشرط

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; rt; 1 h, rt

1.2 16 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 16 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

المراجع

- Enolizable β-Fluoroenones: Synthesis and Asymmetric 1,2-Reduction, Organic Letters, 2018, 20(16), 5071-5074

طريقة الإنتاج 12

رد فعل الشرط

1.1 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 2.5 h, rt

1.2 Reagents: Sodium chloride Solvents: Water

1.2 Reagents: Sodium chloride Solvents: Water

المراجع

- Multi-site programmable functionalization of alkenes via controllable alkene isomerization, Nature Chemistry, 2023, 15(7), 988-997

طريقة الإنتاج 13

رد فعل الشرط

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 0.5 h, 0 °C

1.2 0 °C; 0 °C → rt; overnight, rt

1.2 0 °C; 0 °C → rt; overnight, rt

المراجع

- Gold-Catalyzed Intramolecular Aminoarylation of Alkenes: C-C Bond Formation through Bimolecular Reductive Elimination, Angewandte Chemie, 2010, 49(32), 5519-5522

طريقة الإنتاج 14

رد فعل الشرط

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 50 min, 0 °C; 0 °C → rt; 1.5 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; rt

1.3 0 °C; 0 °C → rt; 1.5 h, rt

1.4 Reagents: Water ; rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; rt

1.3 0 °C; 0 °C → rt; 1.5 h, rt

1.4 Reagents: Water ; rt

المراجع

- Iron-catalyzed addition of Grignard reagents to activated vinyl cyclopropanes, Chemical Communications (Cambridge, 2009, (46), 7116-7118

طريقة الإنتاج 15

رد فعل الشرط

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; rt → 0 °C; 30 min, 0 °C

1.2 12 h, 25 °C

1.2 12 h, 25 °C

المراجع

- Lewis Base Catalyzed, Sulfenium-ion Initiated Enantioselective, Spiroketalization Cascade, Journal of Organic Chemistry, 2021, 86(21), 14250-14289

طريقة الإنتاج 16

رد فعل الشرط

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 12 h, 0 °C → rt

المراجع

- Gold(I)-catalyzed highly diastereo- and enantioselective alkyne oxidation/cyclopropanation of 1,6-enynes, Angewandte Chemie, 2014, 53(50), 13751-13755

طريقة الإنتاج 17

رد فعل الشرط

1.1 Reagents: Thionyl chloride ; 5 h, 60 °C; 60 °C → rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

المراجع

- A Short and Efficient Synthesis of Bridgehead Mono- and Dideuteriated Tropinones, European Journal of Organic Chemistry, 2010, (1), 152-156

طريقة الإنتاج 18

رد فعل الشرط

1.1 Reagents: Oxalyl chloride , Sodium hydroxide Catalysts: Dimethylformamide Solvents: Dichloromethane , Water ; 0 °C; 18 h, 0 °C

1.2 Reagents: Triethylamine ; 1 h, 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Triethylamine ; 1 h, 0 °C; 0 °C → rt; 1 h, rt

المراجع

- Preparation of spiroepoxide tetrahydrobenzotriazoles useful as MetAP-II inhibitors, World Intellectual Property Organization, , ,

طريقة الإنتاج 19

رد فعل الشرط

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane

المراجع

- The Double [3+2] Photocycloaddition Reaction, 2010, , ,

طريقة الإنتاج 20

رد فعل الشرط

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 45 min

1.2 overnight

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min

1.2 overnight

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min

المراجع

- Ligand-assisted palladium-catalyzed C-H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines, Chemical Science, 2017, 8(5), 3586-3592

N-methoxy-N-methylpent-4-enamide Raw materials

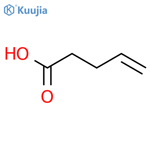

- 4-Pentenoic acid

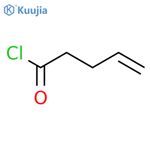

- 4-pentenoyl chloride

- N,O-Dimethylhydroxylamine

- N,O-Dimethylhydroxylamine hydrochloride

N-methoxy-N-methylpent-4-enamide Preparation Products

N-methoxy-N-methylpent-4-enamide الوثائق ذات الصلة

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

95091-90-0 (N-methoxy-N-methylpent-4-enamide) منتجات ذات صلة

- 913650-16-5(2-(5-bromo-2-methoxyphenyl)ethanethioamide)

- 923676-92-0(4-Cyano-3-(Trifluoromethyl)Benzene-1-Sulfonamide)

- 2287321-71-3({[3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine)

- 168208-62-6(5-(Benzyloxy)oxepan-2-one)

- 1343338-55-5(1-2-chloro-4-(4-iodo-1H-pyrazol-1-yl)phenylethan-1-one)

- 2228987-88-8(2-({4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}methyl)pyrrolidine)

- 77771-60-9(5-Bromo-2,4-dimethylanisole)

- 1105214-67-2(N-(3-acetylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide)

- 2171832-96-3(4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3,3-dimethylbutanoic acid)

- 324575-10-2(Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide)

الموردين الموصى بهم

Jinta Yudi Pharmaceutical Technology Co., Ltd.

عضو ذهبي

مورد الصين

كميّة كبيرة

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

عضو ذهبي

مورد الصين

مُحْضِر

Synrise Material Co. Ltd.

عضو ذهبي

مورد الصين

كميّة كبيرة

Hubei Tianan Hongtai Biotechnology Co.,Ltd

عضو ذهبي

مورد الصين

كميّة كبيرة

Xiamen PinR Bio-tech Co., Ltd.

عضو ذهبي

مورد الصين

كميّة كبيرة